molecular formula C15H12N2O2 B2637856 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 220465-49-6

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2637856
CAS No.: 220465-49-6
M. Wt: 252.273
InChI Key: CKYBTUNKLOELPQ-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₆H₁₂N₂O₂ (calculated based on structural analogs in and ). The compound has garnered attention in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including anti-inflammatory, antiviral, and enzyme-inhibiting agents .

Key properties include:

  • Molecular weight: ~264.29 g/mol (derived from structural analogs in ).
  • Synthetic routes: Synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or decarboxylative functionalization ().
  • Applications: Derivatives of this scaffold exhibit anti-inflammatory activity, as demonstrated in studies where 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives reduced edema in rodent models .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-13(14(17)15(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBTUNKLOELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is favored due to its simplicity and high yield. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Solubility/LogP Key References
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid 7-CH₃, 2-Ph, 3-COOH C₁₆H₁₂N₂O₂ Not reported Moderate (carboxylic acid enhances polarity)
Imidazo[1,2-a]pyridine-3-carboxylic acid 3-COOH C₈H₆N₂O₂ 196–197 High polarity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 7-CF₃, 3-COOH C₉H₅F₃N₂O₂ Not reported Low (CF₃ increases lipophilicity)
7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 7-C₂H₅, 2-CH₃, 3-COOH C₁₁H₁₂N₂O₂ Not reported Moderate
8-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine-7-amine 8-(4-OCH₃-Ph), 2-Ph, 7-NH₂ C₂₆H₂₁N₃O 230 Low (amine enhances basicity)

Key Observations :

  • Electron-donating groups (e.g., CH₃, OCH₃) : Improve solubility in polar solvents. For example, the 4-methoxyphenyl derivative (Compound 35 in ) showed a melting point of 230°C, suggesting crystalline stability .
  • Carboxylic acid moiety : Enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .

Key Observations :

  • Anti-inflammatory activity : The 2-phenyl substitution is critical for activity, as seen in derivatives reducing edema by 30–50% at 50 mg/kg doses .
  • Substituent position matters : A pyridin-4-yl group at position 8 (Compound 36 in ) conferred anticancer activity, likely due to enhanced π-stacking with biological targets .

Key Observations :

  • Microwave-assisted synthesis : Improved yields (44–85%) compared to traditional heating .
  • Scalability : Decarboxylative couplings achieved 85% yield on gram-scale production .

Biological Activity

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (often referred to as 7-Methyl-2-phenylimidazo acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological evaluations.

  • Chemical Formula : C₁₅H₁₂N₂O₂
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 220465-49-6

The compound belongs to the imidazo[1,2-a]pyridine family, which has been studied for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several compounds including this compound, it was found that:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2314.98 – 14.65
This compoundHepG22.43 – 7.84

These results suggest that the compound could serve as a lead for developing new anticancer agents.

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly in a concentration-dependent manner.
  • Caspase Activation : It enhances caspase-3 activity, a critical enzyme in the apoptosis pathway.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in treated cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy

The compound was tested against several Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values are summarized below:

MicroorganismMIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0098
Candida albicans0.039

These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of imidazo[1,2-a]pyridines is crucial for optimizing their biological activity. Modifications to the phenyl group and the imidazole core can enhance potency and selectivity against specific cancer types or pathogens.

Q & A

Q. What are the recommended synthetic routes for 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-bromo ketones or α,β-unsaturated carbonyl compounds. For example, Radi et al. (2015) describe a two-step process starting from 2-amino-5-methylpyridine and phenyl-substituted α-bromoacetophenone derivatives, followed by carboxylation using carbon dioxide under high-pressure conditions . Yield optimization requires careful control of reaction temperature (70–90°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) is critical to achieve >95% purity .

Q. How should researchers characterize the structural and purity properties of this compound?

Key characterization methods include:

  • X-ray crystallography : Resolve hydrogen-bonding networks and C–H⋯π interactions, as demonstrated in CCDC 1426925 for a related imidazo[1,2-a]pyridine derivative .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carboxylic carbons) and IR (C=O stretch at ~1700 cm⁻¹) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to confirm purity ≥98% .

Q. What safety protocols are critical during experimental handling?

  • Waste disposal : Separate acidic waste containing the compound and neutralize with sodium bicarbonate before transferring to certified biohazard containers .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and selectivity of this compound in medicinal chemistry applications?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron-density distributions, identifying nucleophilic sites at the pyridine nitrogen and electrophilic regions at the carboxylic acid group. ICReDD’s reaction path search algorithms integrate these data to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Molecular docking studies (AutoDock Vina) further assess binding affinity to COX-2, guiding structural modifications for enhanced inhibitory activity .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies in COX-2 inhibition data (e.g., IC₅₀ variations between 0.5–5 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate findings using:

  • Orthogonal assays : Compare fluorescence polarization (FP) and time-resolved FRET (TR-FRET) results .
  • Structural analogs : Test derivatives with methyl or trifluoromethyl substitutions to isolate steric/electronic effects .
  • Meta-analysis : Cross-reference data from Solomon et al. (1997) and Bhandari et al. (2008) to identify consensus mechanisms .

Q. How can reactor design improve scalability for multi-step syntheses?

Adopt continuous-flow reactors to enhance heat/mass transfer in exothermic cyclocondensation steps. Key parameters:

  • Residence time : Optimize to 30–60 minutes using microfluidic channels (0.5 mm diameter) .
  • Catalyst immobilization : Use silica-supported Pd catalysts for Suzuki couplings to reduce metal leaching .
  • In-line analytics : Implement FTIR probes to monitor carboxylation efficiency in real time .

Q. What database search strategies identify structurally related compounds for SAR studies?

  • PubChem/Reaxys queries : Filter by scaffold (imidazo[1,2-a]pyridine), substituents (phenyl, methyl, carboxylic acid), and bioactivity tags (COX-2, antimicrobial) .
  • Patent mining : Use Google Patents with keywords like "imidazo[1,2-a]pyridine-3-carboxylic acid derivatives" and "selective COX-2 inhibitors" to retrieve synthetic methodologies .

Methodological Notes

  • Data validation : Always cross-check crystallographic data (CCDC entries) and spectral libraries (SDBS) to confirm structural assignments .
  • Ethical compliance : Adhere to institutional guidelines for chemical waste management and occupational health .

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